N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide
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Overview
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide” is a complex organic compound that contains an adamantyl group . The adamantyl group is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide” can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), Raman, and infrared spectroscopies . The compound was also analyzed by gas chromatography–mass spectrometry and high-resolution liquid chromatography–mass spectrometry .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Scientific Research Applications
Noncovalent Interactions in Adamantane-1,3,4-Thiadiazole Hybrid Derivatives
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, closely related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide, has revealed their intricate noncovalent interactions. These interactions are key in understanding the stability and properties of these compounds. A study by El-Emam et al. (2020) employed quantum theory and Hirshfeld surface analysis to assess these interactions, providing valuable insights for further research and applications in materials science and pharmacology (El-Emam et al., 2020).
Anticancer Properties
Compounds containing the adamantyl group, akin to the one , have shown promising results in cancer research. For example, Dawson et al. (2007) explored adamantyl-substituted retinoid-derived molecules for their anticancer properties. These studies contribute to understanding how modifications of the adamantyl group, similar to those in N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide, can impact anticancer activities (Dawson et al., 2007).
Antimicrobial and Anti-Inflammatory Activities
Kadi et al. (2007) studied the antimicrobial and anti-inflammatory activities of derivatives similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide. Their findings suggest that certain adamantyl-containing compounds have significant activity against various bacteria and potential for anti-inflammatory applications (Kadi et al., 2007).
Future Directions
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c1-21(15(22)14-3-2-4-23-14)17-20-19-16(24-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h2-4,11-13H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMIAOEPYCWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide |
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